

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Cilnidipine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical characterization of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Physical Properties

Cilnidipine is a potent L-type and N-type calcium channel blocker used in the management of hypertension.[1] Its chemical and physical properties are summarized in the table below.

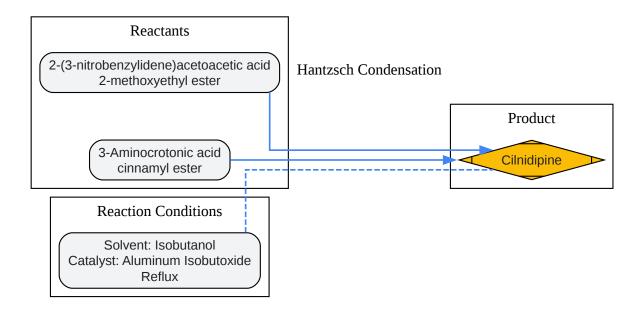


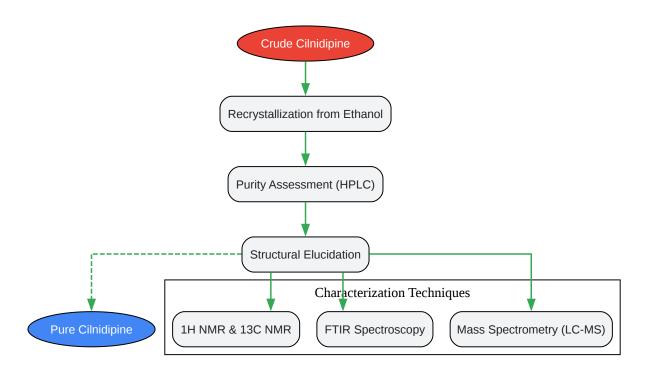
Property	Value
Chemical Name	3-(2-Methoxyethyl) 5-[(2E)-3-phenylprop-2-en-1-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula	C27H28N2O7
Molecular Weight	492.52 g/mol
CAS Number	132203-70-4
Appearance	Light yellow crystalline powder
Melting Point	Approximately 109-111 °C
Solubility	Insoluble in water
LogP	5.5

Synthesis Pathway: Hantzsch Dihydropyridine Synthesis

The synthesis of Cilnidipine is achieved through a modification of the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β -ketoester, and a nitrogen donor. In the case of Cilnidipine, the synthesis involves the reaction of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester with 3-aminocrotonic acid cinnamyl ester.







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References

- 1. The fourth-generation Calcium channel blocker: Cilnidipine PMC [pmc.ncbi.nlm.nih.gov]
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